molecular formula C5H11ClN2O3 B13471198 4-(Hydrazinecarbonyl)butanoic acid hydrochloride

4-(Hydrazinecarbonyl)butanoic acid hydrochloride

Cat. No.: B13471198
M. Wt: 182.60 g/mol
InChI Key: ZCODKHPYAQBYGE-UHFFFAOYSA-N
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Description

4-(Hydrazinecarbonyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H11ClN2O3. It is a derivative of butanoic acid, where a hydrazinecarbonyl group is attached to the fourth carbon atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinecarbonyl)butanoic acid hydrochloride typically involves the reaction of butanoic acid derivatives with hydrazine. One common method includes the reaction of 4-chlorobutanoic acid with hydrazine hydrate under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinecarbonyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

4-(Hydrazinecarbonyl)butanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(Hydrazinecarbonyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydrazinecarbonyl)benzoic acid hydrochloride
  • 4-(Hydrazinecarbonyl)pentanoic acid hydrochloride
  • 4-(Hydrazinecarbonyl)hexanoic acid hydrochloride

Uniqueness

4-(Hydrazinecarbonyl)butanoic acid hydrochloride is unique due to its specific structure and the presence of the hydrazinecarbonyl group. This makes it particularly useful in certain chemical reactions and research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C5H11ClN2O3

Molecular Weight

182.60 g/mol

IUPAC Name

5-hydrazinyl-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C5H10N2O3.ClH/c6-7-4(8)2-1-3-5(9)10;/h1-3,6H2,(H,7,8)(H,9,10);1H

InChI Key

ZCODKHPYAQBYGE-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NN)CC(=O)O.Cl

Origin of Product

United States

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